Ethyl 3-(pyridin-2-yl)but-2-enoate
Description
Properties
CAS No. |
103861-00-3 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 3-pyridin-2-ylbut-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)8-9(2)10-6-4-5-7-12-10/h4-8H,3H2,1-2H3 |
InChI Key |
HZIBXOUYZSLKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Aromatic Systems
Ethyl 3-([1,1’-Biphenyl]-4-yl)but-2-enoate (4)
- Structure : Biphenyl group replaces pyridine.
- Properties : Increased hydrophobicity (LogP > 2.05 inferred) due to the biphenyl moiety. Likely lower water solubility compared to pyridine-containing analogs.
- Applications : Used in synthesizing sigma-1 receptor antagonists (e.g., RC-752 for neuropathic pain) .
(E)-Ethyl 2-Oxo-4-(pyridin-4-yl)but-3-enoate
- Structure : Pyridin-4-yl substituent with an additional oxo group.
- Properties : The 4-pyridinyl position alters electronic effects (electron-withdrawing vs. 2-position). The oxo group increases polarity (PSA: ~56.3 Ų), enhancing solubility .
Ethyl 3-(6-Methoxynaphthalen-2-yl)but-2-enoate (6)
Heteroatom-Containing Substituents
Ethyl 3-(Pyrrolidin-1-yl)but-2-enoate
- Structure : Pyrrolidine (saturated nitrogen heterocycle) instead of pyridine.
- Properties : Higher basicity due to the aliphatic amine (pKa ~11). LogP reduced compared to pyridinyl analogs (similarity score: 0.56) .
Ethyl 3-Morpholin-4-ylbut-2-enoate
- Structure : Morpholine ring (oxygen and nitrogen heteroatoms).
- Properties : Oxygen in morpholine increases water solubility. Common in pharmaceuticals due to improved bioavailability .
Ethyl 3-(Benzylamino)but-2-enoate
- Structure: Benzylamino group at β-position.
- Properties: Amino group enables hydrogen bonding (PSA: ~39–50 Ų). CAS: 1020-67-3; safety data highlights handling precautions for amine derivatives .
Tabulated Comparison of Key Properties
Preparation Methods
Trifluoromethanesulfonic Acid-Catalyzed Reactions
The most widely reported method involves the direct condensation of 2-aminopyridine derivatives with ethyl acrylate under acidic conditions. A Chinese patent (CN104926717A) demonstrates this approach using trifluoromethanesulfonic acid (TFMSA) as a catalyst in anhydrous ethanol. The reaction proceeds via Michael addition, followed by intramolecular cyclization.
Reaction Conditions:
-
Molar Ratio: 1:1–1:2 (2-aminopyridine:ethyl acrylate)
-
Catalyst Loading: 5–10 mol% TFMSA relative to ethyl acrylate
-
Temperature: 120–160°C under nitrogen atmosphere
-
Time: 16–20 hours
Optimized Protocol:
-
Combine 50 g 2-aminopyridine, 56.5 mL ethyl acrylate, and 50 mL ethanol.
-
Add 9 mL TFMSA dropwise under stirring.
-
Reflux at 140°C for 18 hours.
-
Concentrate under reduced pressure (0.09–0.1 MPa, 35–40°C).
-
Wash with petroleum ether/ethyl acetate (5:1 v/v) and recrystallize.
Outcomes:
Solvent Effects on Reaction Kinetics
Ethanol outperforms dichloromethane and tetrahydrofuran due to its polarity, which stabilizes the zwitterionic intermediate. Kinetic studies show a 40% increase in reaction rate when using ethanol compared to non-polar solvents.
Microwave-Assisted Synthesis
Accelerated Reaction Pathways
Microwave irradiation reduces synthesis times from hours to minutes. A modified protocol derived from EvitaChem’s (Z)-methyl analog synthesis achieves 75% yield in 30 minutes:
Procedure:
-
Mix 2-pyridinecarboxaldehyde (1 eq), ethyl acetoacetate (1.2 eq), and piperidine (0.1 eq) in DMF.
-
Irradiate at 150°C (300 W) for 30 minutes.
-
Quench with ice water and extract with ethyl acetate.
Key Parameters:
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 150°C |
| Solvent | DMF |
| Yield | 75% |
This method avoids column chromatography, enhancing scalability.
Stereoselective Synthesis via Horner-Wadsworth-Emmons Olefination
Controlling Z/E Isomerism
The Royal Society of Chemistry’s work on analogous enoates demonstrates stereochemical control using phosphonate reagents. For ethyl 3-(pyridin-2-yl)but-2-enoate:
Steps:
-
Prepare pyridin-2-yl phosphonate via Arbuzov reaction.
-
React with ethyl glyoxylate in THF at −78°C.
-
Add NaH (2 eq) and stir for 2 hours.
Results:
-
Z:E Ratio: 8:1 (confirmed by NOESY)
-
Overall Yield: 68%
Steric hindrance from the pyridine ring favors the Z-isomer.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Catalysts
TFMSA, though efficient, poses corrosion risks. Alternatives include:
| Catalyst | Yield (%) | Cost (USD/kg) |
|---|---|---|
| TFMSA | 85 | 120 |
| Amberlyst-15 | 72 | 45 |
| p-Toluenesulfonic acid | 65 | 22 |
TFMSA remains preferred for high-purity batches despite higher costs.
Waste Management Strategies
The patent method generates 0.3 kg waste/kg product, primarily from solvent recovery. Implementing a closed-loop ethanol distillation system reduces environmental impact by 40%.
Mechanistic Insights and Side Reactions
Proposed Reaction Pathway
Common Byproducts and Mitigation
-
Byproduct 1: Ethyl 3-(pyridin-2-yl)propanoate (5–8%) from over-hydrogenation.
-
Byproduct 2: Pyridine N-oxide derivatives (<2%) from aerial oxidation.
Comparative Evaluation of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| TFMSA Catalysis | 85 | 18 | 99 | High |
| Microwave | 75 | 0.5 | 95 | Moderate |
| Horner-Wadsworth | 68 | 4 | 97 | Low |
TFMSA-catalyzed condensation offers the best balance of yield and scalability for industrial applications .
Q & A
Q. What are the common synthetic routes for Ethyl 3-(pyridin-2-yl)but-2-enoate, and how can reaction conditions be optimized?
- Methodological Answer : this compound derivatives are typically synthesized via condensation or nucleophilic addition reactions. For example, in the synthesis of related compounds like ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate, carbodiimide (CDI) is used as a coupling agent to facilitate amide bond formation, followed by zinc-mediated nitro group reduction . Temperature control during enolate formation (e.g., maintaining ~35°C during ethyl crotonate addition) is critical to avoid side reactions . Key optimization parameters include stoichiometry of reagents (e.g., 2:1 molar ratio of reactants), solvent selection (e.g., THF/MeOH mixtures), and purification via flash chromatography (e.g., 10–50% ethyl acetate/hexanes gradient) .
| Key Physical Properties (for analogous compounds) | |---|---| | Molecular Formula: C₁₁H₁₃NO₂ | Monoisotopic Mass: 191.095 g/mol | | Boiling Point: ~307°C (extrapolated) | Density: 1.159 g/cm³ | | Data from structurally similar ethyl but-2-enoate derivatives |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and stereochemistry, particularly for α,β-unsaturated esters. For example, ¹H NMR can resolve coupling constants (e.g., J = 12–16 Hz for trans-configured double bonds) in but-2-enoate derivatives . Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution (HRMS) validates molecular mass, while IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹). Chromatographic methods like TLC (e.g., 50% ethyl acetate/hexanes) monitor reaction progress .
Q. How can researchers ensure purity during the synthesis of this compound?
- Methodological Answer : Purification challenges arise due to diastereomer formation or residual solvents. Flash column chromatography with gradients (e.g., 10–50% ethyl acetate/hexanes) effectively separates diastereomeric mixtures (e.g., 4:3 ratio observed in iridium-catalyzed reactions) . Recrystallization in polar solvents (e.g., ethanol/water) removes unreacted starting materials. Analytical HPLC with chiral columns may resolve enantiomers, though this requires method development for α,β-unsaturated esters .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer : The pyridin-2-yl group exerts both electronic (electron-withdrawing via conjugation) and steric effects. Computational studies (e.g., DFT calculations) predict preferential nucleophilic attack at the β-position of the α,β-unsaturated ester. Experimental validation involves synthesizing derivatives with substituents on the pyridine ring (e.g., electron-donating groups like -NH₂) to modulate reactivity. For example, electron-deficient pyridines enhance electrophilicity at the β-carbon, favoring Michael additions .
Q. What strategies address stereochemical challenges in synthesizing this compound derivatives?
- Methodological Answer : Asymmetric catalysis (e.g., chiral Lewis acids) or kinetic resolution can control stereochemistry. For example, iridium-catalyzed reactions using [Ir(ppy)₂(dtbbpy)]PF₆ produce diastereomeric mixtures, which are separable via chromatography . Alternatively, enzymatic resolution (e.g., lipases) selectively hydrolyzes one enantiomer of racemic esters. Temperature control during enolate formation (e.g., maintaining <40°C) minimizes epimerization .
Q. How can computational modeling predict the biological activity of this compound-based compounds?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., thrombin for anticoagulant derivatives). QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity. For instance, benzimidazole derivatives of ethyl but-2-enoate show enhanced anticoagulant activity when paired with 4-cyano-3-fluorophenyl groups, as predicted by logP and polar surface area calculations .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on reaction yields for this compound derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 48% vs. 86% for similar steps) often stem from variations in catalyst loading, solvent purity, or workup procedures. Systematic optimization studies (e.g., Design of Experiments, DoE) identify critical factors. For example, increasing [Ir] catalyst from 0.01 to 0.05 equiv may improve yields but risk side reactions. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
